4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
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Description
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Tolkunov et al. (2013) focused on synthesizing heterocyclic compounds similar to the chemical . They developed methods for synthesizing derivatives by acylation, hydrolysis, and cyclocondensation, contributing to the understanding of synthetic pathways and structural characterizations of such compounds (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).
Potential Biological Activities
- Research by Rauf et al. (2010) explored the synthesis of derivatives of pyrido[1,2-a]pyrimidine, closely related to the compound . They found that some derivatives exhibit urease inhibition activity, indicating potential biological applications (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Hadda, 2010).
Spectral Characterization
- Mahmoud et al. (2012) conducted a study on the synthesis and spectral characterization of phthalazinone derivatives, closely related to the chemical structure of interest. This research aids in understanding the spectral properties of such compounds, which is crucial for their identification and potential applications (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Computational and Structural Analysis
- Ashraf et al. (2019) reported on the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives. They utilized spectral techniques and computational methods for structural analysis. Such studies are significant for understanding the electronic structures and potential reactivity of related compounds (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).
Antimicrobial Activity
- Laxmi et al. (2012) synthesized derivatives of pyrimidine-trione and thioxopyrimidine-dione, which are structurally similar to the compound . They evaluated these compounds for antibacterial activity, revealing insights into the antimicrobial potential of such chemical structures (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).
Properties
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-methylphenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-16-21-18(22-27-16)17-15-9-4-5-10-23(15)20(26)24(19(17)25)12-14-8-6-7-13(2)11-14/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQSPXMUIHUBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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